molecular formula C22H28N2O6S B3311394 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide CAS No. 946260-23-7

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide

Cat. No.: B3311394
CAS No.: 946260-23-7
M. Wt: 448.5 g/mol
InChI Key: HOUUMUYLXCVWTB-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzamide core, a common pharmacophore in drug discovery, linked to a 1,1-dioxidoisothiazolidin group via a phenyl bridge. The 3,4,5-triethoxy substitution on the benzamide moiety may influence the compound's binding affinity and pharmacokinetic properties. Compounds incorporating the 1,1-dioxidoisothiazolidin (sultam) structure have been investigated for various biological activities. Research on analogous molecules has shown potential in modulating ion channels, with some substituted benzothiazole analogs acting as potent blockers of the Kv1.3 potassium channel, a target for immunomodulation . Furthermore, related structures have been identified as inhibitors of cyclin-dependent kinases (CDKs) and KIF18A , suggesting potential applications in oncology research. The presence of this specific heterocycle is also explored in the context of inhibiting targets like PAD4 . This combination of structural features makes this compound a valuable tool for researchers exploring new therapeutic agents for a range of diseases, including autoimmune disorders and cancer. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-4-28-19-14-16(15-20(29-5-2)21(19)30-6-3)22(25)23-17-8-10-18(11-9-17)24-12-7-13-31(24,26)27/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUUMUYLXCVWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the isothiazolidinyl intermediate. This intermediate is then reacted with a phenyl group and further functionalized to introduce the triethoxybenzamide moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as the inhibition of specific kinases or modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The dioxidoisothiazolidine core is believed to enhance the compound's interaction with microbial cell membranes.

Polymer Chemistry

The triethoxybenzamide component allows for modifications that can be utilized in polymer synthesis. By incorporating this compound into polymer matrices, researchers are exploring its use in creating materials with enhanced thermal stability and mechanical properties .

Nanotechnology Applications

This compound can be functionalized for use in nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery in therapeutic applications .

Biodegradation Studies

Given the increasing concern over environmental pollutants, studies are being conducted to assess the biodegradability of compounds like this compound. Understanding its breakdown products is crucial for evaluating its environmental impact and safety .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in breast cancer cells
Antimicrobial PropertiesEffective against E.coli and S.aureus
Polymer ApplicationsEnhanced mechanical properties in composites
Environmental ImpactAssessing biodegradation pathways

Mechanism of Action

The mechanism by which N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The specific pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Core Functional Groups

  • Target Compound : Features a sulfone-modified isothiazolidine ring (1,1-dioxidoisothiazolidin-2-yl) and 3,4,5-triethoxybenzamide.
  • N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide (): Contains a benzothiazole ring (aromatic, electron-rich) instead of the sulfone-isothiazolidine group. Molecular weight: 462.564 g/mol.
  • Etobenzanid (): N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide. Lacks triethoxy groups and sulfone, but includes a dichlorophenyl group for lipophilicity.

Electronic and Solubility Profiles

  • Triethoxy groups likely improve aqueous solubility relative to halogenated derivatives like etobenzanid.

Table 1: Structural and Physicochemical Comparison

Compound Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound 3,4,5-triethoxy, sulfone-isothiazolidine ~475 (estimated) Sulfone, triethoxy, benzamide
N-[2-(Benzothiazolyl)phenyl] analog 3,4,5-triethoxy, benzothiazole 462.564 Benzothiazole, triethoxy, benzamide
Etobenzanid 2,3-dichloro, ethoxymethoxy 324.18 (calculated) Dichlorophenyl, ethoxymethoxy

Table 2: Hypothesized Bioactivity Based on Structural Analogs

Compound Potential Applications Inferred Mechanism
Target Compound Enzyme inhibition, agrochemicals Sulfone-mediated electron withdrawal
Benzothiazole Analog Antimicrobial agents Benzothiazole-DNA/protein interaction
Etobenzanid Herbicide Chlorinated aromatic target binding

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of an isothiazolidin-2-yl moiety and a triethoxybenzamide group, suggests a range of biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N2O6SC_{22}H_{28}N_{2}O_{6}S with a molecular weight of 448.5 g/mol. The structural features are as follows:

PropertyValue
CAS Number946260-23-7
Molecular Weight448.5 g/mol
Molecular FormulaC22H28N2O6S
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Properties

Research indicates that compounds containing isothiazolidine structures exhibit antimicrobial activity. A study demonstrated that derivatives of isothiazolidinones possess significant antibacterial and antifungal properties, suggesting that this compound may similarly inhibit microbial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The triethoxybenzamide moiety may enhance lipophilicity and cellular uptake, further contributing to its anticancer efficacy.

The proposed mechanism involves the inhibition of specific enzymes associated with cancer cell metabolism. For instance, compounds with similar structures have been shown to inhibit topoisomerases and other critical enzymes involved in DNA replication and repair . This inhibition leads to increased DNA damage and subsequent cell death.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various isothiazolidine derivatives, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Study 2: Anticancer Effects

A recent publication explored the anticancer effects of a structurally similar compound in human breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation . This suggests that this compound may have similar effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide, and what experimental conditions optimize yield?

  • Methodology : A common approach involves coupling the isothiazolidine dioxide-phenylamine intermediate with 3,4,5-triethoxybenzoyl chloride. Pyridine is often used as a solvent and base to neutralize HCl generated during amide bond formation. Reaction monitoring via TLC (e.g., hexane:ethyl acetate, 7:3) and purification by column chromatography (silica gel, gradient elution) are critical steps. Recrystallization from methanol or ethanol yields pure crystals .
  • Key Parameters :

StepTemperature (°C)Time (h)Yield (%)
Amide coupling25 (rt)12–1860–75
Purification85–90 (purity)

Q. How can the molecular structure and purity of this compound be validated?

  • Analytical Techniques :

  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). SHELXL software is widely used for refinement .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the triethoxybenzoyl group (δ 1.3–1.5 ppm for ethoxy CH3_3, δ 4.0–4.3 ppm for OCH2_2) and isothiazolidine dioxide moiety (δ 3.8–4.2 ppm for SO2_2-adjacent CH2_2) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 463.15) and purity (>95%) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : The triethoxy groups enhance lipophilicity, limiting aqueous solubility (<0.1 mg/mL in PBS). Co-solvents like DMSO (10–20% v/v) or cyclodextrin-based formulations improve dissolution for in vitro assays .
  • Stability : Susceptible to hydrolysis in acidic/alkaline conditions (pH <4 or >9). Store at –20°C under inert atmosphere to prevent degradation.

Advanced Research Questions

Q. How does the isothiazolidine dioxide moiety influence the compound’s bioactivity and target binding?

  • Mechanistic Insight : The sulfone group (SO2_2) acts as a hydrogen bond acceptor, enhancing interactions with enzymatic active sites (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and MD simulations predict binding modes, while mutagenesis studies validate key residues .
  • Case Study : Analogues with isothiazolidine dioxide show 10-fold higher inhibition of PFOR enzyme (IC50_{50} = 2.5 µM) compared to non-sulfonated derivatives .

Q. What are common synthetic impurities, and how can they be identified and mitigated?

  • Impurity Profile :

ImpuritySourceDetection MethodMitigation
Unreacted benzoyl chlorideIncomplete couplingHPLC (retention time 3.2 min)Extended reaction time (24 h)
De-ethoxylated byproductAcidic hydrolysis1^1H NMR (absence of ethoxy peaks)Neutral workup (NaHCO3_3 wash)

Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?

  • Refinement Strategy : Use SHELXL’s SQUEEZE function to model disordered solvent regions. Validate with PLATON’s ADDSYM to check for missed symmetry. R1_1 values <5% and wR2_2 <12% indicate reliable models .
  • Example : A 2.0 Å resolution structure revealed disordered ethanol molecules (occupancy 0.5), resolved via iterative refinement and Fourier difference maps .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental bioactivity data?

  • Troubleshooting Steps :

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM).

Validate protonation states (Epik, Schrödinger) at physiological pH.

Test enantiomeric purity—unexpected racemization during synthesis may alter binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide

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